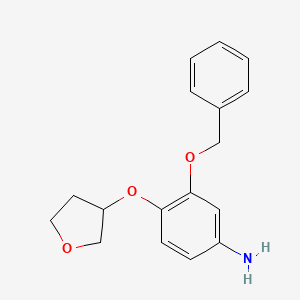![molecular formula C41H65BrNO7PSi B13718782 2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate is a complex organic compound with the chemical formula C41H65BrNO7PSi. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology. It is characterized by the presence of multiple functional groups, including a bromine atom, a phosphate group, and a tert-butyldimethylsilyl-protected hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate involves several steps, starting with the protection of the hydroxyl group using tert-butyldimethylsilyl chlorideThe final step involves the bromination of the ethyl group and the phosphorylation of the sphingosine backbone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized to ensure high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphate and hydroxyl groups.
Deprotection Reactions: The Fmoc and tert-butyldimethylsilyl groups can be removed under specific conditions to yield the free amine and hydroxyl functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Deprotection Reagents: Such as piperidine for Fmoc removal and tetrabutylammonium fluoride for tert-butyldimethylsilyl removal.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and deprotected sphingosine derivatives .
Aplicaciones Científicas De Investigación
2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of sphingolipid metabolism and signaling pathways.
Medicine: As a potential therapeutic agent for targeting specific molecular pathways.
Industry: In the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate involves its interaction with specific molecular targets, such as enzymes involved in sphingolipid metabolism. The compound can modulate the activity of these enzymes, leading to changes in cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sphingosine derivatives and phosphorylated sphingolipids, such as:
- Sphingosine-1-phosphate
- Ceramide-1-phosphate
- Dihydrosphingosine-1-phosphate
Uniqueness
What sets 2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate apart is its unique combination of functional groups, which allows for versatile chemical modifications and a wide range of applications in scientific research .
Propiedades
Fórmula molecular |
C41H65BrNO7PSi |
|---|---|
Peso molecular |
822.9 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(E,2S,3R)-1-[2-bromoethoxy(hydroxy)phosphoryl]oxy-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C41H65BrNO7PSi/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-28-39(50-52(5,6)41(2,3)4)38(32-49-51(45,46)48-30-29-42)43-40(44)47-31-37-35-26-22-20-24-33(35)34-25-21-23-27-36(34)37/h19-28,37-39H,7-18,29-32H2,1-6H3,(H,43,44)(H,45,46)/b28-19+/t38-,39+/m0/s1 |
Clave InChI |
VQQBGRQFDYYUJZ-WMMVGIRRSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OCCBr)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCCBr)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


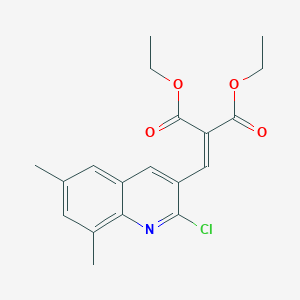
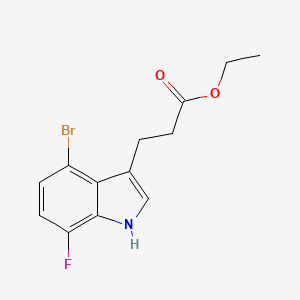
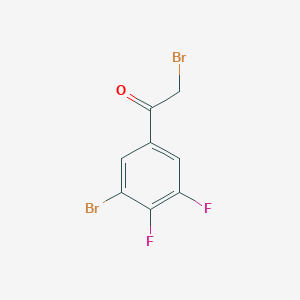
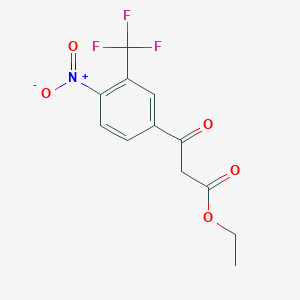
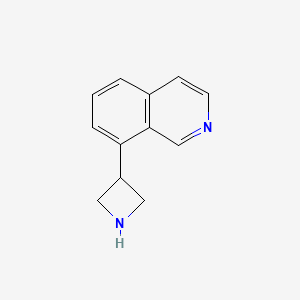
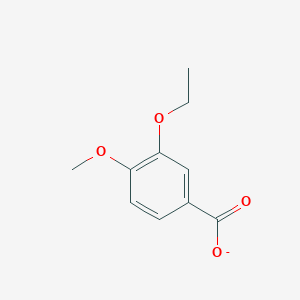
![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)
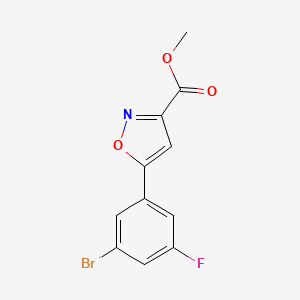

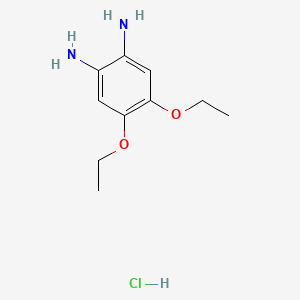
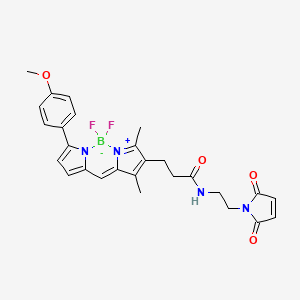
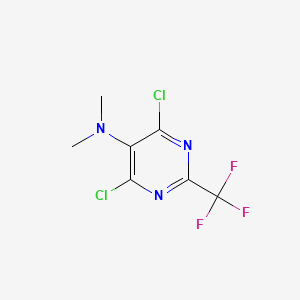
![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)
